molecular formula C12H15Cl2NO B1655597 2,2-dichloro-N-(2,6-diethylphenyl)acetamide CAS No. 39106-12-2

2,2-dichloro-N-(2,6-diethylphenyl)acetamide

Cat. No.: B1655597
CAS No.: 39106-12-2
M. Wt: 260.16 g/mol
InChI Key: UWSSKYADLNGQSY-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2,6-diethylphenyl)acetamide: is an organic compound with the molecular formula C12H15Cl2NO . It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a diethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Step 1: Dissolve 2,6-diethylphenylamine in an organic solvent like dichloromethane.

    Step 2: Add chloroacetyl chloride dropwise to the solution while maintaining the temperature below 10°C.

    Step 3: Stir the reaction mixture for several hours at room temperature.

    Step 4: Quench the reaction with water and extract the product using an organic solvent.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-dichloro-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,2-dichloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
  • 2-Chloro-N-(2,6-diethylphenyl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl vs. ethyl groups) can influence the compound’s reactivity and properties.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: While similar compounds may have overlapping applications, specific structural features can make 2,2-dichloro-N-(2,6-diethylphenyl)acetamide more suitable for certain uses.

Properties

IUPAC Name

2,2-dichloro-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-8-6-5-7-9(4-2)10(8)15-12(16)11(13)14/h5-7,11H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSSKYADLNGQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369396
Record name Acetamide, 2,2-dichloro-N-(2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39106-12-2
Record name 2,2-Dichloro-N-(2,6-diethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39106-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2-dichloro-N-(2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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